molecular formula C8H7F3O B096953 1-Methoxy-2-(trifluoromethyl)benzene CAS No. 16222-42-7

1-Methoxy-2-(trifluoromethyl)benzene

Cat. No. B096953
CAS RN: 16222-42-7
M. Wt: 176.14 g/mol
InChI Key: BHPJMWUXVOTGQU-UHFFFAOYSA-N
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Description

The compound 1-Methoxy-2-(trifluoromethyl)benzene is a chemical species that can be inferred to have interesting properties and reactivity based on the studies of related methoxy-substituted benzene derivatives. These compounds have been explored for their potential in various applications, including liquid crystalline materials, electro-optic chromophores, and coordination chemistry.

Synthesis Analysis

The synthesis of methoxy-substituted benzene derivatives often involves the use of specific reagents and conditions to introduce the methoxy and trifluoromethyl groups onto the benzene ring. For example, the synthesis of low molecular mass compounds containing 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene units, which are fluorescent and exhibit liquid crystalline properties, suggests that similar synthetic strategies could be applied to 1-Methoxy-2-(trifluoromethyl)benzene . Additionally, the synthesis of Hg(II) complexes with [1,3-di(2-methoxy)benzene]triazene indicates the potential for 1-Methoxy-2-(trifluoromethyl)benzene to form complexes with metals .

Molecular Structure Analysis

The molecular structure of methoxy-substituted benzene derivatives is crucial for their properties and reactivity. X-ray diffraction studies provide insights into the crystal and molecular structure of these compounds, such as the benzene solvate of 1-(4-methoxyphenyl)-3-phthalimido-4-thiomethyl-4-phenylmethyl-2-azetidinone . Such studies could be indicative of the structural characteristics of 1-Methoxy-2-(trifluoromethyl)benzene.

Chemical Reactions Analysis

Methoxy-substituted benzene derivatives participate in various chemical reactions. For instance, 1-methoxy-1-methylseleno-toluene reacts with t-butyllithium to produce 1-methoxy benzyllithiums, which can be further reacted with alkyl halides or THF in the presence of BF3-OEt2 . This reactivity could be relevant to the chemical transformations of 1-Methoxy-2-(trifluoromethyl)benzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted benzene derivatives are influenced by their molecular structure. The presence of methoxy groups can improve the linear and nonlinear optical properties of electro-optic chromophores . The thermal behavior and solution studies of Hg(II) complexes with [1,3-di(2-methoxy)benzene]triazene provide insights into the stability and solubility of such compounds . These findings could help predict the properties of 1-Methoxy-2-(trifluoromethyl)benzene.

Scientific Research Applications

Application 1: Organic Synthesis

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: “1-Methoxy-2-(trifluoromethyl)benzene” is used as a building block in organic synthesis . It has at least two functional groups (—CF3, —OCH3) that can undergo various chemical reactions .
  • Methods of Application or Experimental Procedures: One of the methods involves oxidation reactions that could lead to the conversion of the trifluoromethyl group to a carbonyl group (e.g., trifluoromethyl ketone) . Another method is the Wacker oxidation, where methoxybenzene can undergo the Wacker oxidation using palladium chloride and copper chloride to form the corresponding ketone .
  • Results or Outcomes: The outcomes of these reactions are various derivatives of “1-Methoxy-2-(trifluoromethyl)benzene”. These derivatives have the same murcko framework: benzene .

Application 2: Agrochemical and Pharmaceutical Industries

  • Specific Scientific Field: Agrochemical and Pharmaceutical Industries
  • Summary of the Application: Trifluoromethylpyridines (TFMP), which can be synthesized from “1-Methoxy-2-(trifluoromethyl)benzene”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application or Experimental Procedures: The synthesis of TFMP and its derivatives involves various chemical reactions . The specific methods and procedures would depend on the desired derivative and its intended application .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Application 3: Synthesis of Trifluoromethyl Alkyl Ethers

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: “1-Methoxy-2-(trifluoromethyl)benzene” can be used in the synthesis of trifluoromethyl alkyl ethers .
  • Methods of Application or Experimental Procedures: The procedure involves the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers . This method is applicable provided that the alcohol is primary .
  • Results or Outcomes: The outcome of this reaction is the formation of trifluoromethyl alkyl ethers .

Application 4: Synthesis of Various Derivatives

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: “1-Methoxy-2-(trifluoromethyl)benzene” can be used to synthesize various derivatives . These derivatives have the same murcko framework: benzene, and at least 2 kinds of functional groups (—CF3, —OCH3) .
  • Methods of Application or Experimental Procedures: The synthesis of these derivatives involves various chemical reactions . The specific methods and procedures would depend on the desired derivative .
  • Results or Outcomes: The outcome of these reactions is the formation of various derivatives of "1-Methoxy-2-(trifluoromethyl)benzene" .

Application 5: Synthesis of Trifluoromethyl Alkyl Ethers

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: “1-Methoxy-2-(trifluoromethyl)benzene” can be used in the synthesis of trifluoromethyl alkyl ethers .
  • Methods of Application or Experimental Procedures: The procedure involves the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers . This method is applicable provided that the alcohol is primary .
  • Results or Outcomes: The outcome of this reaction is the formation of trifluoromethyl alkyl ethers .

properties

IUPAC Name

1-methoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPJMWUXVOTGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-2-(trifluoromethyl)benzene

CAS RN

395-48-2
Record name 395-48-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 10 g 2-trifluoromethyl phenol, 17 g potassium carbonate, 150 ml acetone and 7.7 ml iodomethane was heated under reflux for 2 hr. After cooling, the insoluble matters were removed by filtration, and the filtrate was evaporated. The resulting residue was dissolved in ethyl acetate, and washed with water and brine. It was dried over anhydrous magnesium sulfate, filtered, and evaporated to give 12.15 g of 2-trifluoromethyl anisole.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of 2-hydroxybenzotrifluoride (23.0 g, 142 mmol) in 2-butanone (107 mL) was treated with potassium carbonate (25.51 g, 185 mmol) and iodomethane (13.3 mL, 213 mmol). The mixture was heated at reflux overnight under argon until the thin-layer chromatography showed a completed reaction. The mixture was cooled to room temperature and filtered through diatomaceous earth. The filtered solid was washed with acetone and the filtrate concentrated carefully in vacuo without heating. The resulting crude liquid was purified by vacuum distillation to yield the title compound (21.79 g, 0.124 mol, 87%) as a colorless liquid.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
25.51 g
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
107 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Lishchynskyi, MA Novikov, E Martin… - The Journal of …, 2013 - ACS Publications
Fluoroform-derived CuCF 3 recently discovered in our group exhibits remarkably high reactivity toward aryl and heteroaryl halides, performing best in the absence of extra ligands. A …
Number of citations: 178 pubs.acs.org
MS Wiehn, EV Vinogradova, A Togni - Journal of fluorine chemistry, 2010 - Elsevier
The reaction of hypervalent iodine trifluoromethylating reagents with a variety of arenes and N-heteroarenes gives access to the corresponding trifluoromethylated compounds. In …
Number of citations: 256 www.sciencedirect.com
M Zhang, J Chen, S Huang, B Xu, J Lin, W Su - Chem Catalysis, 2022 - cell.com
The importance of trifluoromethyl (CF 3 ) group-containing compounds in pharmaceuticals, agrochemicals, and materials has spurred tremendous efforts devoted to the development of …
Number of citations: 3 www.cell.com
D Yin, D Su, J Jin - Cell Reports Physical Science, 2020 - cell.com
Trifluoroacetic acid (TFA) is among the most attractive trifluoromethylation reagents with respect to its low prices, ease of handling, and availability in large quantities. However, because …
Number of citations: 32 www.cell.com
MN Ahmed, K Ahmad, KA Yasin, T Farooq… - New Journal of …, 2019 - pubs.rsc.org
Owing to their wide occurrence in nature and immense applications in various fields, the synthesis of aryl alkyl ethers has remained a focus of interest. In contrast to the conventional/…
Number of citations: 7 pubs.rsc.org
D Yin, D Su, J Jin - Available at SSRN 3606764, 2020 - papers.ssrn.com
A mild and practical method has been achieved that allows for the direct C–H trifluoromethylation, perfuoroalkylation and chlorodifluoromethylation of (hetero) arenes using inexpensive…
Number of citations: 1 papers.ssrn.com
M O'Duill - 2015 - ora.ox.ac.uk
In this thesis new synthetic routes towards perfluorinated compounds are described, as well as their radiolabelling with fluorine-18, with the aim of application in pharmaceutically …
Number of citations: 3 ora.ox.ac.uk
ME Neubig - 2019 - digicoll.lib.berkeley.edu
While the development of fluorination chemistry began more than 100 years ago, there still remains challenges in the scope and predictability of late stage CF bond formation. 1 …
Number of citations: 0 digicoll.lib.berkeley.edu
EM Chainikova, SL Khursan… - The Journal of …, 2020 - ACS Publications
The mechanism of the photooxidation of a number of asymmetrically substituted phenyl azides in acetonitrile was studied. The key intermediates of this reaction are the corresponding …
Number of citations: 4 pubs.acs.org
B Bayarmagnai - 2016 - kluedo.ub.rptu.de
Im Rahmen dieser Arbeit konnten neue Konzepte zur regioselektiven Einführung von CF3, SCF3, und SCF2H-Gruppen entwickelt und neue konzeptionelle Perspektiven für die …
Number of citations: 3 kluedo.ub.rptu.de

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